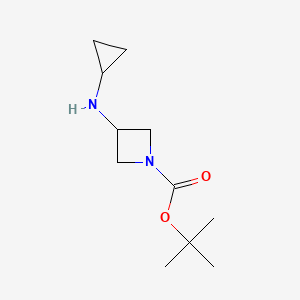

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWISGVCRMIUTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734558 | |

| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342433-96-8 | |

| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it presents an integrated strategy, explaining the causal logic behind experimental choices and demonstrating how a multi-technique approach—leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy—creates a self-validating system for unambiguous structure confirmation.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule this compound incorporates three critical structural motifs: a strained four-membered azetidine ring, a reactive cyclopropylamine moiety, and a bulky tert-butoxycarbonyl (Boc) protecting group. Each component presents unique spectroscopic signatures. The azetidine ring's rigidity can lead to complex proton coupling, the cyclopropyl group exhibits characteristic upfield NMR shifts due to ring strain, and the Boc group has dominant, easily identifiable signals.

A robust structure elucidation workflow does not rely on a single piece of evidence. Instead, it builds a compelling case by integrating orthogonal data streams. Mass spectrometry provides the foundational molecular formula, FTIR confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. This guide will walk through this logical progression, detailing not just the what but the why of each analytical step.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in characterizing any new chemical entity is to determine its elemental composition and identify the functional groups present. This establishes the basic structural constraints and informs the subsequent, more detailed NMR analysis.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining a compound's elemental composition. Unlike nominal mass spectrometry, its high accuracy (typically < 5 ppm) allows for the calculation of a unique molecular formula. For this molecule, Electrospray Ionization (ESI) is the preferred method due to the presence of a basic nitrogen atom, which is readily protonated to form a stable [M+H]⁺ ion.

Predicted HRMS Data: The molecular formula for this compound is C₁₃H₂₄N₂O₂ .

| Ion Species | Predicted Exact Mass (m/z) | Rationale |

| [M+H]⁺ | 241.1911 | Protonation of the most basic nitrogen (secondary amine). This is the primary ion expected. |

| [M+Na]⁺ | 263.1730 | Adduct formation with sodium ions, common in ESI. |

| [M-C₄H₈+H]⁺ | 185.1285 | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation. |

| [M-Boc+H]⁺ | 141.1073 | Loss of the entire Boc group (100 Da). |

| [C₄H₉]⁺ | 57.0704 | Formation of the stable tert-butyl cation, a hallmark of Boc-protected compounds.[1] |

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis: Process the spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For our target molecule, the key signatures will be the N-H stretch of the secondary amine, the strong C=O stretch of the carbamate, and the various C-H and C-N stretches.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Rationale |

| ~3350-3310 | Secondary Amine (N-H) | Stretch | Weak-Medium | A single, sharp peak characteristic of a secondary amine.[2][3][4] |

| ~2975, ~2870 | Alkyl (C-H) | Stretch | Strong | From the tert-butyl, azetidine, and cyclopropyl groups. |

| ~1700-1680 | Carbamate (C=O) | Stretch | Strong | The Boc group carbonyl is a very strong and reliable absorption.[5] |

| ~1250-1220 | Carbamate (C-O) | Stretch | Strong | |

| ~1170-1150 | Carbamate (C-N) | Stretch | Medium | |

| ~900-650 | Secondary Amine (N-H) | Wag (Out-of-plane bend) | Broad, Strong | Confirms the presence of the N-H bond.[2][4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and identify the key absorption peaks.

High-Resolution Structural Analysis: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

3.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). The rigid azetidine ring is expected to show complex splitting patterns, while the cyclopropyl protons will be characteristically shielded (upfield).[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Label | Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| a | -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. This is a definitive marker for the Boc group. |

| b | Azetidine CH₂ | ~4.1-4.3 | Triplet of Doublets (td) or Multiplet (m) | 2H | These protons are deshielded by the adjacent nitrogen atom. They are coupled to both the other azetidine CH₂ protons and the CH proton. |

| c | Azetidine CH₂ | ~3.7-3.9 | Multiplet (m) | 2H | These protons are also coupled to the CH proton and the other CH₂ protons. The non-equivalence of the two CH₂ groups can lead to complex splitting. |

| d | Azetidine CH | ~3.4-3.6 | Multiplet (m) | 1H | This proton is coupled to the four adjacent CH₂ protons and the N-H proton. |

| e | NH | ~1.8-2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift is solvent and concentration-dependent. May show coupling to the azetidine CH and cyclopropyl CH. D₂O exchange will cause this signal to disappear. |

| f | Cyclopropyl CH | ~2.2-2.4 | Multiplet (m) | 1H | Coupled to the N-H proton and the four adjacent cyclopropyl CH₂ protons. |

| g | Cyclopropyl CH₂ | ~0.4-0.8 | Multiplet (m) | 4H | Highly shielded due to the magnetic anisotropy of the cyclopropane ring, resulting in a characteristic upfield shift.[6] These four protons are likely non-equivalent, leading to a complex multiplet. |

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra provide a single peak for each non-equivalent carbon, simplifying the analysis. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Label | Assignment | Predicted Shift (ppm) | Rationale |

| 1 | C =O | ~156 | The carbamate carbonyl carbon is characteristically found in this region.[7][8] |

| 2 | -C (CH₃)₃ | ~80 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen. |

| 3 | Azetidine CH | ~60-65 | Carbon attached to the secondary amine nitrogen. |

| 4 | Azetidine CH₂ | ~50-55 | The two CH₂ groups of the azetidine ring may be non-equivalent. |

| 5 | -C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the Boc group. |

| 6 | Cyclopropyl CH | ~30-35 | Carbon attached to the nitrogen. |

| 7 | Cyclopropyl CH₂ | ~5-10 | The two equivalent methylene carbons are highly shielded due to ring strain. |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal will disappear.

3.3. 2D NMR Spectroscopy: Unambiguous Connectivity Mapping

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required to definitively connect the pieces. COSY establishes proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is critical for connecting non-protonated carbons and different structural fragments.

The 2D NMR Workflow for Structure Confirmation The following workflow illustrates the logical progression of using 2D NMR to assemble the molecular structure from the fragments identified in 1D NMR.

Caption: A logical workflow for 2D NMR-based structure confirmation.

Key Predicted 2D Correlations:

-

COSY: Correlations expected between the azetidine CH (d) and the adjacent CH₂ groups (b, c). Also, between the cyclopropyl CH (f) and the cyclopropyl CH₂ groups (g). A correlation between NH (e) and both CH protons (d, f) may be visible.

-

HSQC: This experiment will definitively link each proton signal to its corresponding carbon signal from the tables above (e.g., proton 'a' at ~1.45 ppm will correlate to carbon '5' at ~28 ppm).

-

HMBC: This is the crucial final step. Key long-range correlations that lock the structure in place include:

-

From the Boc protons (a ) to the quaternary carbon (2 ) and the carbonyl carbon (1 ).

-

From the azetidine protons (b, c, d ) to the carbonyl carbon (1 ), confirming the Boc group is attached to the azetidine nitrogen.

-

From the cyclopropyl CH proton (f ) to the azetidine CH carbon (3 ), confirming the C-N bond between the two rings.

-

Integrated Structure Elucidation: A Self-Validating System

Caption: The integrated workflow for structure elucidation.

Narrative Synthesis:

-

HRMS establishes the molecular formula as C₁₃H₂₄N₂O₂ and shows fragmentation characteristic of a Boc group.

-

FTIR confirms the presence of the key functional groups predicted by the formula: a secondary amine (N-H stretch) and a carbamate (strong C=O stretch).

-

¹H and ¹³C NMR provide the precise number of unique proton and carbon environments, consistent with the proposed structure. The characteristic chemical shifts for the Boc group, the shielded cyclopropyl protons, and the azetidine ring protons provide strong evidence for these fragments.

-

2D NMR acts as the final arbiter, unequivocally connecting the Boc group to the azetidine nitrogen and the cyclopropylamine moiety to the C3 position of the azetidine ring, leading to the final, validated structure.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]

-

Fiveable. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Available from: [Link]

-

Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. (1956). Available from: [Link]

-

The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). Available from: [Link]

-

National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Summary for CID 69828. Available from: [Link]

-

Lee, J., & Cha, J. K. A Facile Preparation of Cyclopropylamines From Carboxamides. Journal of Organic Chemistry. (1997). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. (2011). Available from: [Link]

-

Reddy, P. N., et al. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. (2007). Available from: [Link]

-

Ueda, T., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. (2020). Available from: [Link]

-

Measc, L., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. (2019). Available from: [Link]

-

Ho, H. T. A., et al. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem. (2015). Available from: [Link]

-

Nagi Reddy, P., et al. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (2010). Available from: [Link]

-

Wang, Y., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. (2017). Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Available from: [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

-

Seema, S., et al. Direct Air Capture: Recyclability and Exceptional CO2 Uptake Using a Superbase. ACS Sustainable Chemistry & Engineering. (2025). Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Available from: [Link]

-

MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). Available from: [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

Sources

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, a molecule of significant interest in contemporary drug discovery. By synthesizing its structural attributes with established analytical methodologies, this document serves as a vital resource for researchers engaged in the development of novel therapeutics. We will delve into the foundational chemical data, predicted and experimentally analogous properties, and the detailed experimental protocols required for their rigorous validation.

Molecular Identity and Structural Framework

At the heart of any physicochemical evaluation lies a precise understanding of the molecule's structure and fundamental identifiers.

IUPAC Name: this compound CAS Number: 1342433-96-8[1] Molecular Formula: C₁₁H₂₀N₂O₂[1] Molecular Weight: 212.29 g/mol [1]

The structure of this compound is characterized by a central four-membered azetidine ring. This strained heterocyclic system is N-protected with a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to modulate solubility and reactivity. The 3-position of the azetidine ring is substituted with a cyclopropylamino group, which can influence the molecule's basicity, lipophilicity, and metabolic stability.

Key Physicochemical Descriptors

The interplay of a molecule's physical and chemical characteristics governs its behavior in biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not widely published, we can infer and predict key properties based on its structural motifs and provide established protocols for their empirical determination.

Physical State and Appearance

Based on structurally similar compounds, this compound is expected to be a solid at room temperature. Its appearance would likely be a white to off-white crystalline powder.

Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. For a pure crystalline solid, a sharp melting point range is expected. Impurities typically lead to a depression and broadening of the melting range.

Experimental Protocol for Melting Point Determination:

A standard and widely accepted method for determining the melting point is the capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up quickly to about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the solid is completely liquefied (clear point) are recorded as the melting range.

-

Solubility

Solubility is a crucial factor for drug formulation and bioavailability. It is typically assessed in a range of aqueous and organic solvents.

Predicted Solubility: The presence of the Boc group and the cyclopropyl ring suggests some lipophilicity, while the secondary amine and the carbonyl groups can participate in hydrogen bonding, potentially conferring some aqueous solubility. A detailed solubility profile needs to be determined experimentally.

Experimental Protocol for Solubility Determination:

A common method to determine solubility is the shake-flask method.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Predicted Value: Computational models predict an XlogP value of approximately 1.1, suggesting a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol for LogP Determination:

The shake-flask method is the traditional approach for the experimental determination of LogP.[2]

Methodology:

-

Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The funnel is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The secondary amine in the cyclopropylamino group is the primary basic center in this molecule.

Predicted Value: The pKa of the secondary amine is expected to be in the range of 8-10, typical for similar aliphatic amines.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and accurate method for determining pKa.[3]

Methodology:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Alternatively, UV-Vis spectrophotometry or NMR spectroscopy can be used to determine pKa by monitoring changes in the spectrum as a function of pH.[3][4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected ¹H NMR Spectral Features:

-

tert-Butyl Group: A singlet integrating to 9 protons, typically in the region of 1.4-1.5 ppm.

-

Azetidine Ring Protons: A set of multiplets in the aliphatic region, typically between 2.0 and 4.0 ppm.

-

Cyclopropyl Ring Protons: Complex multiplets at high field (upfield), usually between 0.3 and 1.0 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

tert-Butyl Group: Resonances for the quaternary carbon and the methyl carbons.

-

Azetidine Ring Carbons: Signals in the aliphatic region.

-

Cyclopropyl Ring Carbons: Signals at a high field.

-

Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm for a carbamate.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Carbamate): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-N Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol for IR Spectroscopy:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This is a common and convenient method for solid samples.

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the IR beam.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (212.29) or its protonated form (213.29) should be observed, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

-

Fragmentation Peaks: A characteristic fragment is often the loss of the tert-butyl group ([M-57]⁺).

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or after separation by liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using an appropriate technique (e.g., ESI, APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary and Visualization

To facilitate a clear understanding of the physicochemical properties, the data can be summarized in a structured table and the relationships between experimental workflows can be visualized.

Physicochemical Properties Summary Table

| Property | Predicted/Expected Value | Experimental Method |

| Molecular Weight | 212.29 g/mol | Mass Spectrometry |

| Physical State | Solid (White to off-white powder) | Visual Inspection |

| Melting Point | ~50-150 °C (Estimated) | Capillary Method |

| Solubility | To be determined | Shake-Flask Method |

| LogP | 1.1 (XlogP) | Shake-Flask Method |

| pKa | 8-10 (Estimated) | Potentiometric Titration |

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound remains to be extensively published, the provided protocols and predicted values based on its structural components offer a robust framework for its empirical investigation. A thorough characterization of these properties is paramount for advancing this and similar molecules through the drug discovery and development pipeline.

References

- Štěpán J. Glück, and Joseph A. Cleveland Jr. "Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.

- Brittain, Harry G. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

-

Acmec Biochemical. "51-67-2[Tyramine Analysis control,HPLC≥98%]." Available at: [Link].

-

ACD/Labs. "LogP—Making Sense of the Value." Available at: [Link].

- Google Patents. "CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Google Patents. "US Patent - (12) United States Patent." Available at: [Link].

- Google Patents. "WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Human Metabolome Database. "Mass Spectrum (Electron Ionization) (HMDB0000243)." Available at: [Link].

-

NIST WebBook. "Cyclotetramethylenetetranitramine." Available at: [Link].

-

PubChemLite. "Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (C11H17NO3)." Available at: [Link].

-

PubChemLite. "Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C11H21NO3)." Available at: [Link].

-

ULM. "Experiment # 11: Spectroscopic determination of indicator pKa." Available at: [Link].

-

VEGPHARM. "this compound." Available at: [Link].

Sources

An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

CAS Number: 1342433-96-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic amines or larger heterocyclic systems. By constraining the orientation of substituents in defined vectors, the azetidine moiety allows for precise and potent interactions with biological targets. This structural feature is increasingly leveraged by drug development professionals to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties.

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate is a key building block that embodies this principle. It combines the desirable azetidine core with a cyclopropylamine substituent—a group known to improve potency and metabolic profiles in various drug candidates. The Boc-protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions for subsequent derivatization. This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, with a focus on the underlying scientific principles that guide its use in pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The data below has been consolidated from various chemical suppliers and predictive models.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1342433-96-8 |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| Solubility | Soluble in organic solvents like Dichloromethane, Methanol |

| Purity | Typically ≥98% (Commercially available)[1] |

Spectroscopic Characterization

While experimentally derived spectra are not widely published, the following data represents the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics based on the compound's structure. This is crucial for identity confirmation and purity assessment in a laboratory setting.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 4.20-3.90 (m, 4H): Protons on the azetidine ring (CH₂) adjacent to the nitrogen. The multiplet pattern arises from coupling to each other and the C3 proton.

-

δ 3.40-3.20 (m, 1H): The proton on the azetidine ring at the C3 position (CH).

-

δ 2.20-2.05 (m, 1H): The proton on the cyclopropyl ring (CH).

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃).

-

δ 1.60 (br s, 1H): The proton of the secondary amine (NH).

-

δ 0.50-0.30 (m, 4H): The four protons of the cyclopropyl CH₂ groups.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 156.5: Carbonyl carbon of the Boc group (C=O).

-

δ 79.5: Quaternary carbon of the Boc group (C(CH₃)₃).

-

δ 58.0: Azetidine ring carbons adjacent to nitrogen (C2 and C4).

-

δ 55.0: Azetidine ring carbon at the point of substitution (C3).

-

δ 33.0: Cyclopropyl methine carbon (CH).

-

δ 28.5: Methyl carbons of the Boc group (C(CH₃)₃).

-

δ 7.0: Cyclopropyl methylene carbons (CH₂).

Mass Spectrometry (ESI+):

-

m/z (Predicted): 213.16 [M+H]⁺, 235.14 [M+Na]⁺

Synthesis and Mechanistic Considerations

The primary and most logical synthetic route to this compound is through the reductive amination of a key precursor, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4).[2] This transformation is a cornerstone of amine synthesis in medicinal chemistry.

Diagram 1: Synthetic Workflow

Sources

The Rising Therapeutic Potential of Azetidine Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point of significant interest in medicinal chemistry.[1] Their inherent ring strain lends them unique conformational properties and a reactivity profile that can be harnessed for potent and selective interactions with biological targets.[2] This has led to the exploration of azetidine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] Owing to its stability, rigidity, and diverse chemical and biological properties, the azetidine scaffold has proven to be a valuable asset for researchers and drug development professionals.[1] This guide provides an in-depth technical overview of the multifaceted biological activities of novel azetidine derivatives, offering insights into their mechanisms of action, experimental validation, and future therapeutic promise.

Anticancer Activity: Disrupting Cellular Proliferation and Survival

Azetidine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell cycle progression to the disruption of microtubule dynamics and the modulation of key signaling pathways.[5][6]

Mechanism of Action: Targeting Tubulin Polymerization and Signal Transduction

A prominent mechanism of action for several anticancer azetidin-2-one derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation.[7] This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[5] A notable example is a chiral fluorinated azetidin-2-one that exhibited potent activities against multiple cancer cell lines, including drug-resistant variants, with IC50 values in the nanomolar range.[5]

Beyond tubulin inhibition, other azetidine derivatives have been shown to directly target signaling pathways crucial for cancer cell survival and proliferation. For instance, novel azetidine-based compounds have been developed as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[6][8] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. These azetidine derivatives have been shown to selectively inhibit STAT3 DNA-binding activity, leading to the suppression of downstream target gene expression and the induction of apoptosis in cancer cells.[9]

Caption: Anticancer mechanisms of azetidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay to assess the cytotoxic effects of novel compounds on cancer cell lines.[2][10] It measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: Prepare serial dilutions of the azetidine derivative in a complete culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.[10]

-

Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.[12]

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[2] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[2]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 500-600 nm.[2]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[13]

Data Presentation: Anticancer Activity of Novel Azetidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| AZ-01 | MCF-7 (Breast) | 15.2 | Not specified | [13] |

| AZ-02 | HCT-116 (Colon) | 12.1 | Not specified | [13] |

| Compound 18 | A549 (Lung) | 0.0022 | Tubulin Polymerization Inhibitor | [14] |

| H182 | MDA-MB-231 (Breast) | ~1.0 | STAT3 Inhibitor | [6][8] |

| TZT-1027 analogue 1a | HCT116 (Colon) | 0.0021 | Tubulin Polymerization Inhibitor | [14] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[5] Azetidine derivatives, particularly those containing the 2-azetidinone (β-lactam) ring, have long been a cornerstone of antibacterial therapy in the form of penicillins and cephalosporins.[15] However, novel azetidine derivatives, including non-β-lactam structures, are now being explored for their potential to overcome existing resistance mechanisms.[5][16]

Mechanism of Action: Beyond the β-Lactam Core

The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking. This leads to a compromised cell wall and eventual cell lysis.

However, the antimicrobial activity of azetidine derivatives is not limited to this mechanism. Novel non-covalent azetidinimine derivatives have been shown to be broad-spectrum inhibitors of β-lactamases, the enzymes responsible for degrading β-lactam antibiotics.[16] These compounds can inhibit serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B), restoring the efficacy of existing β-lactam drugs.[16]

Furthermore, some azetidine derivatives exhibit antibacterial activity through entirely different mechanisms. For example, a series of ene-amides featuring an azetidine moiety were developed as potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid biosynthesis.[17]

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][18] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[18]

Step-by-Step Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired concentration.[18][19]

-

Serial Dilution: The azetidine derivative is serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[20] A growth control well (broth and bacteria, no drug) and a sterility control well (broth only) are included.[18]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.[19]

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the azetidine derivative in which there is no visible growth.[19]

Data Presentation: Antimicrobial Activity of Novel Azetidine Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| Azetidin-2-one derivative | Staphylococcus aureus | Varies | PBP Inhibition | [15] |

| Azetidin-2-one derivative | Escherichia coli | Varies | PBP Inhibition | [15] |

| Ene-amide azetidine | MRSA | Varies | FabI Inhibition | [17] |

| Azetidinimine | E. coli expressing NDM-1 | <0.3 (Kᵢ) | β-lactamase Inhibition | |

| Pyridine-containing azetidin-2-one | Staphylococcus aureus | Varies | Not specified |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Azetidine derivatives have shown promise as anti-inflammatory agents by targeting various components of the inflammatory response.[21]

Mechanism of Action: From Enzyme Inhibition to Signaling Pathway Modulation

The anti-inflammatory effects of azetidine derivatives can be attributed to several mechanisms. Some derivatives act as inhibitors of key pro-inflammatory enzymes. For example, certain azetidinoyl and thiazolidinoyl indoles have demonstrated potent anti-inflammatory activity, suggested to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[21]

Other azetidine compounds exert their effects by modulating intracellular signaling pathways. A novel azetidine derivative, KHG26792, was shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α in microglia by increasing the phosphorylation of the Akt/GSK-3β signaling pathway and decreasing the translocation of the pro-inflammatory transcription factor NF-κB. L-azetidine-2-carboxylic acid has been shown to induce a pro-inflammatory response in microglial cells, highlighting the diverse and sometimes opposing effects different derivatives can have.[11][20]

Caption: Workflow for carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[3][13]

Step-by-Step Methodology:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: The test azetidine derivative is administered to the animals, typically via oral or intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[22]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1%) is administered into the right hind paw of each mouse to induce localized inflammation and edema.[3][22]

-

Edema Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Data Presentation: Anti-inflammatory Activity of Novel Azetidine Derivatives

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Putative Mechanism | Reference |

| 8g | Rat | Not specified | Significant | Not specified | [21] |

| KHG26792 | Mouse (in vitro) | Not applicable | Attenuated inflammatory mediators | Akt/GSK-3β modulation, NF-κB inhibition | |

| L-Azetidine-2-carboxylic acid | Mouse (in vitro) | >1000 µM | Pro-inflammatory | Increased NO, IL-1β, IL-6 | [11][20] |

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The rigid structure of the azetidine ring makes it an attractive scaffold for the design of CNS-active compounds, as it can mimic the conformations of endogenous neurotransmitters.[7]

GABA Uptake Inhibition

Azetidine derivatives have been synthesized and evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors.[7] By blocking the reuptake of GABA, these compounds can increase the concentration of this major inhibitory neurotransmitter in the synaptic cleft, leading to potential therapeutic effects in conditions such as epilepsy and anxiety. Azetidin-2-ylacetic acid derivatives have shown high potency at the GAT-1 transporter.[7]

Synthesis of Azetidine Derivatives: The Staudinger Cycloaddition

A common and versatile method for the synthesis of the 2-azetidinone (β-lactam) ring is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene, often generated in situ from an acyl chloride and a tertiary amine.[14]

Experimental Protocol: Synthesis of 2-Azetidinones

Step-by-Step Methodology:

-

Schiff Base Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde in a suitable solvent, often with catalytic acid, to form the corresponding Schiff base (imine).[14]

-

Cycloaddition: The Schiff base is dissolved in an inert solvent (e.g., dioxane) and treated with a tertiary amine (e.g., triethylamine) as a base. Chloroacetyl chloride is then added dropwise to the cooled reaction mixture.[1][14] The triethylamine dehydrohalogenates the chloroacetyl chloride to form a reactive ketene, which then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the 2-azetidinone ring.

-

Workup and Purification: The reaction mixture is typically worked up by filtering the triethylammonium chloride salt and then pouring the filtrate into water to precipitate the product. The crude product is then purified by recrystallization or column chromatography.[1]

Conclusion and Future Perspectives

The azetidine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a broad range of biological activities. The unique structural and chemical properties of this four-membered heterocycle have enabled the development of potent and selective inhibitors of various enzymes and modulators of signaling pathways. The continued exploration of the vast chemical space around the azetidine core, coupled with a deeper understanding of its structure-activity relationships, holds immense promise for the development of next-generation therapeutics for cancer, infectious diseases, inflammation, and CNS disorders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of azetidine-based compounds to translate their preclinical promise into clinical success.

References

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

-

Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC. NIH. Available at: [Link]

- Azetidine analogs synthesis and characteriz

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scirp.org. Available at: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

- Schiff Bases of Aryl Amines Based 2-Azetidinones and 4-Thiazolidinones. N/A.

-

Azetidines of pharmacological interest. PubMed. Available at: [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

- Synthesis and biological study of Azetidinone deriv

-

An expeditious green synthesis of Schiff bases and azetidinones derivatised with 1,2,4-triazoles. Indian Academy of Sciences. Available at: [Link]

-

Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents. PubMed. Available at: [Link]

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH. Available at: [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available at: [Link]

- MTT Cell Assay Protocol. N/A.

-

(PDF) Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

-

Discovery of Azetidine Based Ene-Amides as Potent Bacterial Enoyl ACP Reductase (FabI) Inhibitors. PubMed. Available at: [Link]

- Synthesis and biological evaluation of novel azetidine deriv

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]

- Antimicrobial potential of various substituted azetidine deriv

-

Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. PubMed. Available at: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. Available at: [Link]

-

Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

-

Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology | Oxford Academic. Available at: [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. PubMed. Available at: [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Azetidine-bearing drugs under advanced stage of clinical studies. ResearchGate. Available at: [Link]

- clinical trials of azetidine-containing drugs. N/A.

-

Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. NIH. Available at: [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available at: [Link]

-

Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). PubMed. Available at: [Link]

-

The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase. PubMed. Available at: [Link]

-

Non-beta-lactam antibiotics. FutureLearn. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Advances in synthesis and chemistry of azetidines. Request PDF. ResearchGate. Available at: [Link]

-

Biologically active azetidines. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of some novel azetidinones. Request PDF. ResearchGate. Available at: [Link]

- Preparation and Characterization of New Azetidine Rings and Evalu

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation.... ChEMBL - EMBL-EBI. Available at: [Link]

- 2277–4998 VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIV

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Semantic Scholar. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchhub.com [researchhub.com]

- 3. inotiv.com [inotiv.com]

- 4. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. rjptonline.org [rjptonline.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate mechanism of action

An In-Depth Technical Guide for the Mechanistic Elucidation of Novel Azetidine-Based Compounds: A Case Study on tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique three-dimensional structure and its role as a versatile synthetic intermediate.[1] While the specific mechanism of action for this compound is not yet detailed in publicly available literature, its structural motifs—a cyclopropylamine group known for its favorable metabolic properties and the constrained azetidine ring—suggest significant potential for biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this and other novel azetidine derivatives. We will explore potential therapeutic targets based on analogous structures and outline a robust, multi-pronged experimental strategy, from initial target identification to in-depth signaling pathway analysis.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable interest in pharmaceutical research.[1] Their inherent ring strain contributes to unique reactivity and conformational rigidity, making them valuable isosteres for other cyclic and acyclic structures in drug candidates.[1] Derivatives of the azetidine core have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and central nervous system effects.[2][3]

The subject of this guide, this compound, is a structurally intriguing molecule. The tert-butoxycarbonyl (Boc) group serves as a common protecting group in synthesis, while the cyclopropylamino moiety is often incorporated to enhance potency and improve pharmacokinetic profiles. Given the lack of specific data on this compound, this document serves as a proactive guide to its characterization.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the activities of structurally related azetidine compounds, we can hypothesize several potential mechanisms of action for this compound.

G-Protein Coupled Receptor (GPCR) Modulation

Azetidine derivatives have been identified as modulators of GPCRs. A notable example is their role as agonists for the sphingosine-1-phosphate (S1P) receptors, which are crucial in regulating immune responses.[4]

-

Hypothesis: The compound may act as an agonist or antagonist at a specific GPCR, with S1P receptors being a prime candidate family for initial screening.

Enzyme Inhibition

The rigid azetidine ring can effectively position functional groups to interact with the active sites of enzymes.

-

Hypothesis: The compound could act as an inhibitor of various enzyme classes, such as kinases, proteases, or metabolic enzymes, by mimicking a transition state or binding to a key active site residue.

Ion Channel Modulation

Small molecules containing amine functionalities are known to interact with ion channels.

-

Hypothesis: The cyclopropylamino group could interact with the pore or allosteric sites of ligand-gated or voltage-gated ion channels, thereby modulating ion flow and cellular excitability.

A Proposed Research Workflow for Mechanistic Elucidation

A systematic approach is essential to determine the mechanism of action of a novel compound. The following workflow provides a logical progression from broad screening to specific pathway analysis.

Figure 2: Postulated signaling pathway for S1P1 receptor agonism.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the initial screening and characterization experiments.

| Assay Type | Target/Pathway | Result Type | Value |

| Kinase Panel | Kinase X | IC₅₀ | 75 nM |

| Kinase Panel | Kinase Y | IC₅₀ | > 10 µM |

| GPCR Panel | S1P1 Receptor | EC₅₀ | 150 nM (cAMP assay) |

| GPCR Panel | S1P3 Receptor | EC₅₀ | 2.5 µM (cAMP assay) |

| hERG Channel Assay | hERG Potassium Channel | IC₅₀ | > 30 µM |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be formally elucidated, its chemical structure suggests it is a promising candidate for biological activity. This guide provides a robust and scientifically rigorous framework for its investigation. By employing a combination of target-based screening, phenotypic assays, and in-depth biochemical and cellular characterization, researchers can systematically uncover its molecular target and downstream signaling effects. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity, ultimately paving the way for potential therapeutic applications. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities, serving as a foundational guide for early-stage drug discovery.

References

- Benchchem.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- MedChemExpress. tert-Butyl 3-(2-bromoethyl)

- Singh, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Various Authors. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Various Authors. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Iraqi Journal of Agricultural Sciences.

Sources

The Synthesis and Reactivity of Strained Four-Membered Heterocycles: A Technical Guide for Researchers in Drug Discovery

Abstract

Strained four-membered heterocycles, including azetidines, oxetanes, thietanes, and silacyclobutanes, have emerged as pivotal structural motifs in modern medicinal chemistry and materials science. Their inherent ring strain, a consequence of significant deviation from ideal bond angles, imparts unique conformational constraints and reactivity profiles that can be harnessed to modulate the physicochemical and pharmacological properties of molecules. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis and manipulation of these valuable heterocyclic systems. We delve into the mechanistic underpinnings of key synthetic strategies, including photochemical [2+2] cycloadditions, intramolecular cyclizations, and ring-expansion reactions, offering field-proven insights into experimental design and optimization. Furthermore, this guide explores the rich and diverse reactivity of these strained rings, with a particular focus on strain-release-driven ring-opening reactions, which provide a powerful tool for the introduction of molecular complexity. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively incorporate these versatile building blocks into their research programs.

Introduction: The Strategic Value of Ring Strain in Heterocyclic Chemistry

Four-membered heterocyclic rings, once considered mere chemical curiosities, are now recognized as privileged scaffolds in drug discovery.[1] Their compact, three-dimensional structures can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2] The high ring strain energy, approximately 25 kcal/mol for azetidine and oxetane, is a key determinant of their chemical behavior.[3] This stored energy can be strategically released in subsequent chemical transformations, driving reactions that would otherwise be thermodynamically unfavorable and providing access to a diverse array of functionalized products.[4] This guide will systematically explore the synthesis and reactivity of the most prominent members of this class: azetidines (N-containing), oxetanes (O-containing), thietanes (S-containing), and silacyclobutanes (Si-containing).

The Azetidine Scaffold: A Cornerstone in Medicinal Chemistry

Azetidines are prevalent in numerous biologically active compounds and serve as crucial intermediates in organic synthesis.[1] The development of efficient methods for their construction is therefore of paramount importance.

Synthesis of Azetidines

The most common approach to azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines.[5] This method relies on the nucleophilic attack of the nitrogen atom to displace a leaving group at the γ-position.

-

Causality in Experimental Choices: The choice of leaving group is critical for the success of this reaction. Mesylates and tosylates are frequently employed due to their high reactivity. The selection of a suitable base and solvent system is also crucial to favor the desired intramolecular cyclization over competing intermolecular reactions or elimination.[5] Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Azetidine via Intramolecular Cyclization [5]

-

Activation of the Hydroxyl Group (Mesylation):

-

Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.

-

-

Cyclization:

-

Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

-

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, offers a direct and atom-economical route to the azetidine core.[6][7] Historically challenging due to competing E/Z isomerization of the excited imine, recent advances using visible-light photocatalysis have significantly expanded the scope and utility of this method.[2][3]

-

Mechanism: The reaction is initiated by the photoexcitation of the imine to its triplet state, which then undergoes a cycloaddition with a ground-state alkene.[8] The use of a photosensitizer can facilitate the population of the imine's triplet state.

Caption: Aza Paternò-Büchi Reaction Workflow.

Reactivity of Azetidines

The reactivity of azetidines is dominated by ring-opening reactions driven by the release of ring strain. These reactions can be initiated by electrophiles or nucleophiles.

Protonation or Lewis acid coordination to the nitrogen atom activates the azetidine ring towards nucleophilic attack, leading to ring-opened products. This strategy is widely used for the synthesis of functionalized γ-amino alcohols and other 1,3-difunctionalized compounds.

The nitrogen atom of the azetidine ring can be readily functionalized using a variety of electrophiles. Additionally, the C-H bonds of the azetidine ring can be functionalized through modern C-H activation methodologies, providing access to a wide range of substituted azetidines.[9]

Oxetanes: Versatile Building Blocks and Carbonyl Isosteres

Oxetanes have gained significant attention in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved solubility and metabolic stability.[10]

Synthesis of Oxetanes

The Paternò–Büchi reaction is a cornerstone of oxetane synthesis, involving the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene.[11] This reaction can proceed through either the singlet or triplet excited state of the carbonyl, leading to different stereochemical outcomes.[12]

-

Regio- and Stereoselectivity: The regioselectivity of the Paternò–Büchi reaction is influenced by the electronic nature of the alkene and the stability of the intermediate 1,4-biradical.[13] The stereoselectivity is often dependent on the spin state of the excited carbonyl.

| Carbonyl Substrate | Alkene Substrate | Product(s) | Yield (%) | Diastereomeric Ratio | Reference |

| Benzaldehyde | 2-Methyl-2-butene | 2,2-Dimethyl-3-phenyloxetane & 2,3,3-Trimethyl-4-phenyloxetane | Mixture | - | [14] |

| Acetone | Furan | 2-Oxabicyclo[3.2.0]hept-6-ene | - | - | [15] |

| Ethyl glyoxylate | Furan | Ethyl 2-oxabicyclo[3.2.0]hept-6-ene-3-carboxylate | - | High | [14] |

Table 1: Examples of Paternò–Büchi Reactions.

Experimental Protocol: General Procedure for the Paternò–Büchi Reaction [15]

-

Prepare a solution of the aldehyde or ketone (e.g., 0.004 M) and the alkene (e.g., 0.04–0.29 M) in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

-

Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp or high-power LEDs) while maintaining a constant temperature.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to isolate the oxetane product(s).

Reactivity of Oxetanes

Similar to azetidines, the reactivity of oxetanes is dominated by ring-opening reactions.

In the presence of Brønsted or Lewis acids, oxetanes undergo ring opening with a variety of nucleophiles, including water, alcohols, and halides, to afford 1,3-diols or their derivatives.[16]

Strong nucleophiles can also open the oxetane ring, although this typically requires harsher conditions than acid-catalyzed reactions. Organometallic reagents, such as Grignard reagents and organolithiums, are effective for this transformation.[10]

Thietanes: Sulfur-Containing Scaffolds with Unique Properties

The incorporation of a sulfur atom into a four-membered ring imparts distinct physicochemical properties, making thietanes attractive motifs in drug discovery and materials science.[17]

Synthesis of Thietanes

Analogous to the Paternò–Büchi reaction, the thia-Paternò–Büchi reaction involves the photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene to furnish a thietane.[17]

Caption: Thia-Paternò-Büchi Reaction for Thietane Synthesis.

The reaction of 1,3-dihaloalkanes or related substrates with a sulfide source, such as sodium sulfide, is a classical method for the synthesis of thietanes.[18]

Reactivity of Thietanes

Thietanes undergo a variety of ring-opening and ring-expansion reactions. The sulfur atom can also be oxidized to the corresponding sulfoxide and sulfone, which modulates the properties of the ring.

Silacyclobutanes: Emerging Players in Organic Synthesis